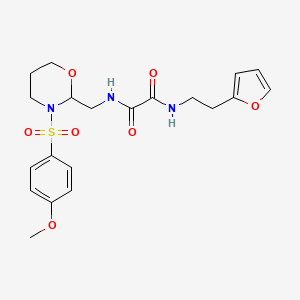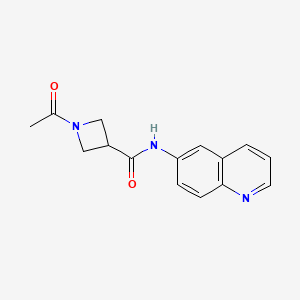![molecular formula C25H23N5O5 B2487868 ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 123980-49-4](/img/no-structure.png)
ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a synthetic molecule with a diverse range of applications in chemical synthesis and potential biological activities. Its complex structure includes an imidazo[2,1-f]purin core, which is of significant interest due to its pharmacological potential.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including nitrosation, methylation, bromination, and cyclization, starting from base materials such as ethyl acetoacetate. Improved synthesis methods have been developed to simplify procedures and reduce production costs, yielding products with high purity and yield (L. Jing, 2003).
Molecular Structure Analysis
Studies on similar molecules reveal that hydrogen bonding plays a crucial role in the molecular arrangement. For instance, the inclusion complex of a related compound demonstrated intermolecular hydrogen bonding, contributing to its stability and structure (Y. Inouye, S. Shimokoshi, Y. Sakaino, 1999).
Chemical Reactions and Properties
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate and its derivatives have been subjected to various heterocyclization reactions to synthesize molecules with potential antitumor activities. These reactions underline the compound's versatility in forming new chemical entities with significant biological relevance (R. Mohareb, M. S. Gamaan, 2018).
Physical Properties Analysis
The physical properties of similar compounds, such as crystal structure and solvate formation, have been detailed through techniques like X-ray diffraction. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate provided insights into its solid-state arrangement and interactions, critical for understanding the compound's stability and reactivity (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015).
Chemical Properties Analysis
The chemical properties, including photo-stability and reactivity under different conditions, are essential for understanding the compound's behavior in various environments. For instance, the photo-stability of KBT-3022, a related compound in aqueous solutions containing acetonitrile, was studied to evaluate its degradation pathways under light exposure (M. Hanamori, T. Mizuno, K. Akimoto, H. Nakagawa, 1992).
- L. Jing (2003) on improved synthesis methods (source).
- Y. Inouye, S. Shimokoshi, Y. Sakaino (1999) on molecular structure analysis (source).
- R. Mohareb, M. S. Gamaan (2018) on chemical reactions and antitumor activities (source).
- Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun (2015) on crystal structure and physical properties (source).
- M. Hanamori, T. Mizuno, K. Akimoto, H. Nakagawa (1992) on photo-stability analysis (source).
Scientific Research Applications
1. Role as A3 Adenosine Receptor Ligands
Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and related compounds have been explored for their potential as ligands at human A3 adenosine receptors. Research indicates that certain ethyl group substitutions can significantly increase affinity for these receptors. These findings are crucial for developing new therapeutic agents targeting the A3 adenosine receptor, which plays a role in various physiological processes (Ozola et al., 2003).
2. Crystal Structure Analysis
Studies involving the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provide insights into the molecular conformation and interactions of these complex molecules. Understanding the crystal structure is essential for drug design and predicting the behavior of these compounds in biological systems (Li et al., 2015).
3. Antiviral and Cytostatic Potential
Some derivatives of this compound have been evaluated for their biological activity, particularly against viruses like varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). The results suggest modest activity, indicating potential therapeutic applications in antiviral treatments (Hořejší et al., 2006).
4. Investigating Antioxidant Properties
Some research has delved into the antioxidant properties of related compounds, particularly those derived from natural sources like seaweed. These studies highlight the potential use of these compounds as antioxidants in various applications, including pharmaceutical and food industries (Chakraborty et al., 2016).
5. Binding Affinity Studies
Investigations into the binding affinity of similar compounds at adenosine receptors enhance our understanding of their potential therapeutic applications. This research contributes to the development of new drugs with improved efficacy and selectivity for specific receptor subtypes (Baraldi et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one, followed by cyclization with phenylacetic acid and ethyl chloroacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one", "phenylacetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one in the presence of acetic acid and refluxing in ethanol to yield 8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Cyclization of the product from step 1 with phenylacetic acid and ethyl chloroacetate in the presence of triethylamine and refluxing in ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Reduction of the nitro group in the product from step 2 with hydrogen gas and palladium on carbon catalyst in the presence of ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetohydrazide.", "Step 4: Acetylation of the product from step 3 with acetic anhydride and pyridine in the presence of dichloromethane to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
CAS RN |
123980-49-4 |
Product Name |
ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)17-10-12-18(34-3)13-11-17/h5-14H,4,15H2,1-3H3 |
InChI Key |
BWSWZJZGVZEKLC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)
![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2487800.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)

